molecular formula C13H24O2 B14628117 6-Hydroxy-6,10-dimethylundec-9-EN-2-one CAS No. 55627-35-5

6-Hydroxy-6,10-dimethylundec-9-EN-2-one

Cat. No.: B14628117
CAS No.: 55627-35-5
M. Wt: 212.33 g/mol
InChI Key: CDKQBQKBJFQPSD-UHFFFAOYSA-N
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Description

6-Hydroxy-6,10-dimethylundec-9-EN-2-one is an organic compound with the molecular formula C13H24O2 It is characterized by the presence of a hydroxyl group, a double bond, and a ketone group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-6,10-dimethylundec-9-EN-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the aldol condensation of 6,10-dimethylundec-9-en-2-one with a suitable aldehyde, followed by subsequent reduction and hydroxylation steps . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency and yield. The process may include steps such as distillation, crystallization, and purification to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-6,10-dimethylundec-9-EN-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxy-6,10-dimethylundec-9-EN-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-6,10-dimethylundec-9-EN-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a ketone group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

55627-35-5

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

6-hydroxy-6,10-dimethylundec-9-en-2-one

InChI

InChI=1S/C13H24O2/c1-11(2)7-5-9-13(4,15)10-6-8-12(3)14/h7,15H,5-6,8-10H2,1-4H3

InChI Key

CDKQBQKBJFQPSD-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(CCCC(=O)C)O)C

Origin of Product

United States

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